molecular formula C12H7N2O5- B13056058 (E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate

(E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate

Cat. No.: B13056058
M. Wt: 259.19 g/mol
InChI Key: GTDBWNZQYUPMHL-UHFFFAOYSA-M
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Description

(E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate is an organic compound with the molecular formula C12H8N2O5 It is a derivative of furan, a heterocyclic organic compound, and contains a nitrophenyl group attached to a furan ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with furan-2-carboxylic acid hydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

    (E)-[(3-nitrophenyl)methylidene]aminothiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

(E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate is unique due to its specific combination of a nitrophenyl group and a furan ring, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H7N2O5-

Molecular Weight

259.19 g/mol

IUPAC Name

3-[(3-nitrophenyl)methylideneamino]furan-2-carboxylate

InChI

InChI=1S/C12H8N2O5/c15-12(16)11-10(4-5-19-11)13-7-8-2-1-3-9(6-8)14(17)18/h1-7H,(H,15,16)/p-1

InChI Key

GTDBWNZQYUPMHL-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=C(OC=C2)C(=O)[O-]

Origin of Product

United States

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